1,4-Bis(3-aminopropoxy)butane

CAS No.: 7300-34-7

Cat. No.: VC1677818

Molecular Formula: C10H24N2O2

Molecular Weight: 204.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7300-34-7 |

|---|---|

| Molecular Formula | C10H24N2O2 |

| Molecular Weight | 204.31 g/mol |

| IUPAC Name | 3-[4-(3-aminopropoxy)butoxy]propan-1-amine |

| Standard InChI | InChI=1S/C10H24N2O2/c11-5-3-9-13-7-1-2-8-14-10-4-6-12/h1-12H2 |

| Standard InChI Key | YOOSAIJKYCBPFW-UHFFFAOYSA-N |

| SMILES | C(CCOCCCN)COCCCN |

| Canonical SMILES | C(CCOCCCN)COCCCN |

Introduction

Chemical Identity and Structure

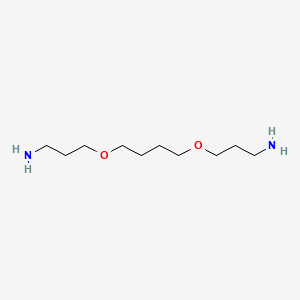

1,4-Bis(3-aminopropoxy)butane, also known as 4,9-dioxa-1,12-dodecanediamine, is a linear aliphatic compound with two terminal amine groups. It features a butane backbone with two 3-aminopropoxy groups attached, creating a symmetric molecule with versatile chemical reactivity.

Basic Identification Parameters

| Parameter | Value |

|---|---|

| CAS Number | 7300-34-7 |

| Deprecated CAS Numbers | 1352480-53-5, 1425008-15-6 |

| Molecular Formula | C₁₀H₂₄N₂O₂ |

| European Community (EC) Number | 230-745-9 |

| NSC Number | 36635 |

| DSSTox Substance ID | DTXSID0064622 |

| Wikidata | Q72444177 |

The compound has been assigned multiple identifiers across different chemical databases, reflecting its relevance in various research and industrial contexts . The primary CAS number (7300-34-7) is the most commonly used identifier in regulatory and scientific documentation .

Physical Properties

1,4-Bis(3-aminopropoxy)butane exists as a clear, colorless liquid at standard temperature and pressure. Its physical characteristics make it suitable for various chemical processes, particularly in polymer synthesis applications.

Table 2: Physical Properties of 1,4-Bis(3-aminopropoxy)butane

| Property | Value |

|---|---|

| Physical State | Clear colorless liquid |

| Molecular Weight | 204.31 g/mol |

| Density | 0.962 g/mL at 25°C |

| Melting Point | 4.5°C |

| Boiling Point | 134-136°C at 4 mm Hg |

| Flash Point | >230°F |

| Exact Mass | 204.184 |

| PSA | 70.5 |

| LogP | 1.898 |

| Index of Refraction | n20/D 1.462 |

These physical properties indicate a compound with moderate volatility and good solubility characteristics, which contribute to its utility in various chemical applications . The relatively high boiling point suggests stability at elevated temperatures, which is advantageous for its use in polymer curing processes.

Nomenclature and Synonyms

The compound is known by several chemically descriptive names across the scientific literature and commercial catalogs, reflecting different aspects of its molecular structure.

Common Names and Synonyms

The variety of names for this compound reflects different naming conventions and different emphasis on structural features:

-

1,4-Bis(3-aminopropoxy)butane (primary name)

-

4,9-Dioxa-1,12-dodecanediamine

-

1,4-Butanediol bis(3-aminopropyl) ether

-

1,12-Diamino-4,9-dioxadodecane

-

4,9-Dioxadodecane-1,12-diamine

-

1,4-Bis(gamma-aminopropoxy)butane

Chemical Reactivity and Properties

The reactivity of 1,4-Bis(3-aminopropoxy)butane is primarily determined by its terminal amine groups, which make it an effective nucleophile and a useful crosslinking agent in polymer chemistry.

Functional Group Reactivity

The primary amine groups (-NH₂) at both ends of the molecule exhibit typical amine reactivity:

-

Nucleophilic substitution reactions

-

Addition to carbonyl compounds

-

Formation of amides and imines

-

Acid-base reactions (acts as a base)

-

Reactions with epoxides to form crosslinked networks

These reactive characteristics make the compound particularly valuable as a curing agent for epoxy resins, where the amine groups react with epoxide rings to form crosslinked polymer networks . The presence of ether linkages (-O-) in the middle of the chain provides additional flexibility to the molecule, influencing the physical properties of the resulting polymers.

Applications and Uses

1,4-Bis(3-aminopropoxy)butane finds its primary application in polymer chemistry, particularly as a curing agent for epoxy resins.

Epoxy Resin Curing

The compound serves as an important curative for epoxy resin systems, where it functions as a hardener that initiates crosslinking reactions. It is particularly used in the preparation of Mannich bases for use as epoxy resin curatives . The amine groups react with epoxide rings in the resin, forming a three-dimensional network that gives the final product its mechanical strength and chemical resistance.

The presence of the flexible ether linkages in the molecule contributes to the elasticity and impact resistance of the cured epoxy products. This makes 1,4-Bis(3-aminopropoxy)butane particularly valuable in applications where the final polymer needs to maintain flexibility while providing structural integrity.

Other Applications

While epoxy curing represents the primary application, the compound's unique structure makes it valuable in other contexts:

-

As an intermediate in the synthesis of specialty polymers

-

In the preparation of polyamides with specified properties

-

As a ligand in coordination chemistry

-

In the development of non-flammable epoxy compositions with increased adhesion to metals

Research indicates that the compound can play a significant role in enhancing the properties of epoxy resin systems, including water resistance and adhesion to metal surfaces, which are critical properties for industrial coatings and adhesives.

| Hazard Parameter | Classification |

|---|---|

| Hazard Symbols | GHS05 (Corrosive), GHS06 (Toxic) |

| Signal Word | Danger |

| Hazard Statements | H311 (Toxic in contact with skin), H314 (Causes severe skin burns and eye damage), H330 (Fatal if inhaled) |

| Hazard Codes | T (Toxic) |

| Risk Phrases | 23 (Toxic by inhalation), 34 (Causes burns), 24 (Toxic in contact with skin) |

The compound is classified as a poison by skin contact and is moderately toxic by ingestion and inhalation . When heated to decomposition, it emits toxic vapors of nitrogen oxides (NOₓ), presenting additional hazards in case of fire or thermal degradation .

| Precautionary Statements | Personal Protective Equipment |

|---|---|

| P260 (Do not breathe dust/fume/gas/mist/vapors/spray) | Faceshields |

| P280 (Wear protective gloves/protective clothing/eye protection/face protection) | Full-face respirator (US) |

| P284 (In case of inadequate ventilation wear respiratory protection) | Gloves |

| P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | Goggles |

| P310 (Immediately call a POISON CENTER/doctor) | Multi-purpose combination respirator cartridge (US); type ABEK (EN14387) respirator filter |

These safety measures are essential for preventing exposure and managing potential incidents involving this compound . Proper storage, handling, and disposal procedures must be strictly followed to minimize risks.

Related Compounds and Comparative Analysis

Several compounds share structural similarities with 1,4-Bis(3-aminopropoxy)butane, each with its own unique properties and applications.

Structurally Similar Compounds

Understanding the relationship between 1,4-Bis(3-aminopropoxy)butane and similar compounds provides context for its chemical behavior and applications:

Table 5: Comparison of Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1,4-Bis(3-aminopropyl) ether | C₁₀H₂₄N₂O₂ | Similar structure; used in similar applications |

| 1,6-Hexanediamine | C₆H₁₆N₂ | Contains longer carbon chain; used as a hardener |

| Triethylenetetramine | C₆H₁₈N₄ | Contains multiple amine groups; used in adhesives |

| Polyetheramine (various formulations) | Varies | Used as curing agents; more complex structure |

The uniqueness of a 1,4-Bis(3-aminopropoxy)butane lies in its specific combination of functional groups and chain length, which allows for tailored applications in both materials science and specialized chemical synthesis. These structural variations result in different reactivities, curing profiles, and final polymer properties when used as epoxy hardeners.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume